1-(Benzyloxy)-4,5-difluoro-2-iodobenzene
Description
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene (C₁₃H₈F₂IO) is a halogenated aromatic compound featuring a benzyloxy group at position 1, iodine at position 2, and fluorine atoms at positions 4 and 5 on the benzene ring. This structure renders it valuable in pharmaceutical and materials chemistry, particularly as a building block for synthesizing complex molecules via cross-coupling reactions (e.g., Suzuki or Ullmann reactions). Its iodine substituent enhances reactivity in nucleophilic aromatic substitutions, while the fluorine atoms contribute to electronic modulation and metabolic stability in drug candidates .
Properties
Molecular Formula |
C13H9F2IO |
|---|---|
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,2-difluoro-4-iodo-5-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
QSAQZZDFEVYLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2I)F)F |
Origin of Product |
United States |
Preparation Methods
Fundamental Reaction Pathways for Benzyloxy-Iodobenzene Derivatives
Benzylation of 4,5-Difluoro-2-Iodophenol Precursors
The benzylation of phenolic intermediates constitutes the foundational step in synthesizing 1-(benzyloxy)-4,5-difluoro-2-iodobenzene. In a representative procedure, 4,5-difluoro-2-iodophenol undergoes alkylation with benzyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃). The reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 68–75%. A critical optimization involves substituting traditional potassium carbonate with cesium carbonate, which enhances solubility and reduces side product formation via premature dehalogenation.
Table 1: Comparative Benzylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 52 |
| Cs₂CO₃ | DMF | 100 | 12 | 75 |
| NaH | THF | 60 | 18 | 48 |
Direct Iodination of 1-(Benzyloxy)-4,5-Difluorobenzene
Iodination at the ortho-position relative to the benzyloxy group presents significant regioselectivity challenges. Two predominant strategies emerge:
Electrophilic Aromatic Iodination
Electrophilic substitution using N-iodosuccinimide (NIS) in the presence of Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) achieves moderate yields (55–60%) but suffers from over-iodination byproducts. A study demonstrated that employing dichloromethane (DCM) as the solvent at 0°C minimizes diiodination, with a 4:1 mono/diiodo product ratio.
Transition Metal-Catalyzed C–H Activation
Palladium(II)-catalyzed directed C–H iodination using iodine monochloride (ICl) and pyridine as a ligand has shown promise. For instance, a Pd(OAc)₂/pyridine system in 1,2-dichloroethane at 80°C selectively iodinates the ortho-position with 72% yield. This method avoids prefunctionalization but requires strict anhydrous conditions.
Multistep Synthesis via Protected Intermediates
Orthogonal Protection-Deprotection Strategies
To circumvent competing reactivity during iodination, advanced routes employ temporary protecting groups. A notable approach involves:
- SEM Protection : 2-(Trimethylsilyl)ethoxymethyl (SEM) protection of 4,5-difluorophenol using SEM-Cl and diisopropylethylamine (DIPEA) in DCM (yield: 92%).
- Directed Iodination : SEM-directed iodination with NIS and triflic acid (TfOH) at −20°C, achieving 85% regioselectivity for the ortho-position.
- Benzylation and Deprotection : Sequential benzylation followed by SEM removal with tetrabutylammonium fluoride (TBAF) yields the target compound in 78% overall yield.
Table 2: Protecting Group Efficiency
| Protecting Group | Iodination Yield (%) | Deprotection Yield (%) |
|---|---|---|
| SEM | 85 | 92 |
| MOM | 78 | 88 |
| Bn | 65 | 95 |
Ullmann Coupling for Direct Benzyloxy-Iodobenzene Formation
Copper-mediated Ullmann coupling between 4,5-difluoro-2-iodophenol and benzyl halides offers a single-step alternative. Optimal conditions use copper(I) iodide (CuI, 10 mol%), 8-hydroxyquinoline ligand, and Cs₂CO₃ in DMF/H₂O (10:1) at 130°C for 4 hours, yielding 89% product. The aqueous cosolvent enhances catalyst turnover, while the ligand suppresses homo-coupling byproducts.
Mechanistic Insights and Side Reaction Mitigation
Competing Dehalogenation Pathways
A major side reaction involves reductive deiodination, particularly under basic conditions. Studies indicate that replacing DMF with dimethylacetamide (DMAc) reduces dehalogenation from 18% to <5% by stabilizing the copper catalyst. Additionally, lowering the reaction temperature to 100°C while extending the time to 8 hours maintains yield while minimizing degradation.
Industrial-Scale Production Considerations
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization via Crystallization
Recrystallization from heptane/ethyl acetate (3:1) elevates purity from 92% to 99.5%, as verified by HPLC (C18 column, 5–55% acetonitrile gradient).
Chemical Reactions Analysis
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4,5-difluoro-2-iodobenzene involves its interaction with various molecular targets. For instance, in coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The benzyloxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared below with three structurally related halogenated benzene derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| 1-(Benzyloxy)-4,5-difluoro-2-iodobenzene | C₁₃H₈F₂IO | 345.11 | 1-OBn, 2-I, 4-F, 5-F | Cross-coupling reactions, drug intermediates |
| 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene | C₁₃H₉BrFIO | 406.02 | 1-OBn, 2-F, 3-I, 4-Br | Halogen exchange reactions, radiopharmaceuticals |
| 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene | C₇H₄ClF₂I | 288.46 | 1-CH₂Cl, 2-I, 4-F, 5-F | Polymer precursors, agrochemical synthesis |
Key Observations :
Reactivity and Functionalization Potential
- Iodine Reactivity : The iodine in this compound undergoes efficient cross-coupling, whereas bromine in the 4-bromo analog requires palladium catalysts for activation .
- Fluorine Effects : The dual fluorine atoms in the target compound increase ring electron deficiency, accelerating nucleophilic substitutions at the para position relative to iodine .
Biological Activity
1-(Benzyloxy)-4,5-difluoro-2-iodobenzene is a synthetic organic compound notable for its unique structure, which includes a benzyloxy group, two fluorine atoms, and an iodine atom attached to a benzene ring. This molecular arrangement significantly influences its chemical behavior and biological activity. The compound's molecular formula is C13H10F2I O, with a molar mass of 346.11 g/mol .
The presence of both fluorine and iodine atoms in the compound contributes to its high reactivity, making it a valuable intermediate in various chemical syntheses. The synthesis of this compound can be achieved through several methods, including halogenation and nucleophilic substitution reactions .
Biological Activity
This compound exhibits significant biological activity due to its reactivity and structural features. Its potential applications include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown antimicrobial properties against various pathogens.
- Anticancer Potential : Research suggests that fluorinated compounds often exhibit enhanced biological activity, particularly in cancer treatment applications. The introduction of halogens like iodine can improve the binding affinity to biological targets.
Case Studies
- Anticancer Activity : A study on halogenated compounds demonstrated that similar difluorinated derivatives exhibited cytotoxic effects on cancer cell lines. For instance, compounds with fluorine substituents showed IC50 values in the nanomolar range against specific cancer types .
- Inhibition Studies : Inhibitory effects on enzymes such as purine nucleoside phosphorylase (PNP) were observed with structurally related compounds. These studies highlighted the potential of fluorinated benzene derivatives in targeting metabolic pathways in cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is essential:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| 1-(Benzyloxy)-2-bromobenzene | Contains bromine instead of iodine | Lower reactivity due to bromine |
| 1-(Benzyloxy)-2-chlorobenzene | Contains chlorine atom | Even less reactive than bromine |
| 1-(Benzyloxy)-2-fluorobenzene | Contains fluorine instead | Least reactive among halogens |
| 5-(Benzyloxy)-1,3-difluoro-2-iodobenzene | Different position of substituents | Variation in reactivity due to different positioning |
Research Findings
Recent research highlights the importance of substituent effects on biological activity. The electron-withdrawing nature of fluorine enhances the electrophilicity of the compound, potentially increasing its interaction with biological targets .
ADMET Profiling
In vitro studies have also focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of similar compounds. Compounds with difluorinated structures often exhibit favorable pharmacokinetic profiles, including improved solubility and metabolic stability .
Q & A
Q. What are the optimal synthetic routes for 1-(Benzyloxy)-4,5-difluoro-2-iodobenzene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sequential halogenation and protection/deprotection steps. For example, bromination of a fluorinated benzyloxy precursor (e.g., 1-(benzyloxy)-4-bromo-2-methoxybenzene) followed by iodination via halogen exchange can be employed. Reaction conditions such as temperature (e.g., 80–120°C) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yield . Solvent choice (e.g., DMF or THF) and inert atmospheres (N₂ or Ar) are critical to avoid side reactions, as seen in analogous syntheses of fluorinated benzimidazoles .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments, with chemical shifts typically between -110 to -160 ppm for aromatic fluorines.
- ¹H NMR : Resolves benzyloxy protons (δ ~4.8–5.2 ppm) and aromatic protons adjacent to iodine (δ ~7.0–8.0 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₉F₂IO: expected [M+H]⁺ = 362.97).
- X-ray Crystallography : Resolves iodine positioning and steric effects, though crystallization may require slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How do electron-withdrawing substituents (fluorine, iodine) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Iodine serves as a directing group, facilitating Suzuki-Miyaura couplings at the ortho position. For example, in Pd-catalyzed reactions, the iodine can be replaced with boronic acids to generate biaryl derivatives. Comparative studies with non-fluorinated analogs show slower reaction kinetics due to fluorine’s inductive effects, necessitating higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What strategies mitigate competing side reactions during iodination of benzyloxy-protected substrates?
- Methodological Answer :
- Protecting Group Stability : Use robust protecting groups like benzyloxy, which resist cleavage under iodination conditions (e.g., NaI/H₂SO₄).
- Regioselective Iodination : Employ directing groups (e.g., methoxy) to control iodine placement, as demonstrated in the synthesis of Quebecol intermediates .
- Low-Temperature Control : Conduct reactions at 0–10°C to suppress polyiodination, as seen in analogous difluoroarene syntheses .
Q. How can computational modeling predict the compound’s behavior in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing that the iodine atom creates a partial positive charge at the ortho position, making it susceptible to NAS. Fluorine’s electronegativity further polarizes the ring, accelerating reactions with amines or thiols. Validation via Hammett plots (σ values for F and I) aligns with experimental rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
